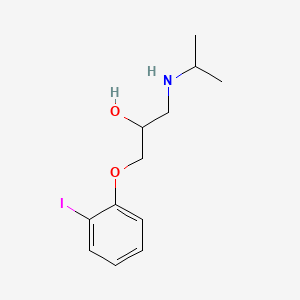
Iodophenylisopropylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Iodophenylisopropylamine is an organic compound that features a benzene ring substituted with an iodine atom and a hydroxy-isopropylaminopropoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Iodophenylisopropylamine typically involves the following steps:
Formation of the Intermediate: The initial step involves the preparation of an intermediate compound, such as 2-iodophenol, which can be synthesized from aniline via the diazotization reaction.
Substitution Reaction: The intermediate 2-iodophenol undergoes a substitution reaction with 3-isopropylaminopropanol in the presence of a suitable base, such as sodium hydroxide, to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Iodophenylisopropylamine can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The iodine atom can be reduced to form the corresponding hydrocarbon.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium azide or potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of azides, nitriles, or other substituted products.
科学研究应用
Iodophenylisopropylamine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of Iodophenylisopropylamine involves its interaction with specific molecular targets and pathways. The hydroxy and isopropylaminopropoxy groups can form hydrogen bonds and other interactions with biological molecules, potentially affecting their function. The iodine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
2-Iodophenol: A precursor in the synthesis of Iodophenylisopropylamine.
3-Isopropylaminopropanol: Another precursor used in the synthesis.
Iodobenzene: A simpler analog with only an iodine atom substituted on the benzene ring.
Uniqueness
This compound is unique due to the presence of both the hydroxy-isopropylaminopropoxy group and the iodine atom, which confer distinct chemical and biological properties
属性
CAS 编号 |
5741-21-9 |
|---|---|
分子式 |
C12H18INO2 |
分子量 |
335.18 g/mol |
IUPAC 名称 |
1-(2-iodophenoxy)-3-(propan-2-ylamino)propan-2-ol |
InChI |
InChI=1S/C12H18INO2/c1-9(2)14-7-10(15)8-16-12-6-4-3-5-11(12)13/h3-6,9-10,14-15H,7-8H2,1-2H3 |
InChI 键 |
XENNQBSSNCXOLC-UHFFFAOYSA-N |
SMILES |
CC(C)NCC(COC1=CC=CC=C1I)O |
规范 SMILES |
CC(C)NCC(COC1=CC=CC=C1I)O |
同义词 |
2-(2-hydroxy-3-isopropylaminopropoxy)iodobenzene 2-(2-hydroxy-3-isopropylaminopropoxy)iodobenzene hydrochloride 2-(2-hydroxy-3-isopropylaminopropoxy)iodobenzene, (+-)-isome |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[1-(4-bromophenyl)sulfonyl-3,6-dihydro-2H-pyridin-4-yl]-1,2-dimethylindole](/img/structure/B1253787.png)
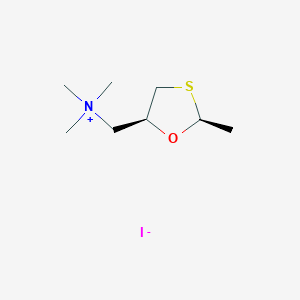
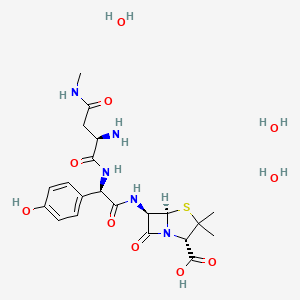
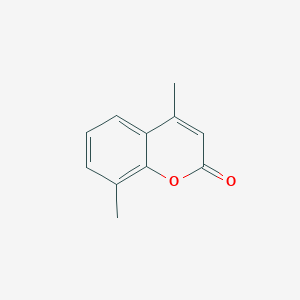

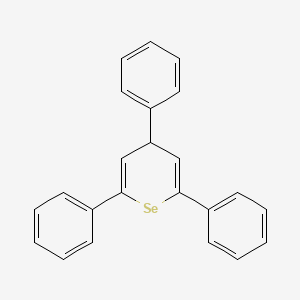
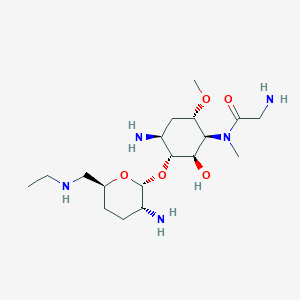
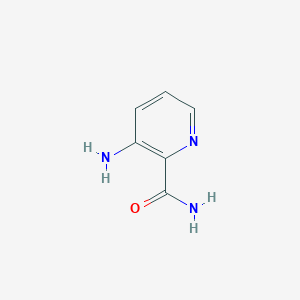
![[(2S,3S,4S,5R,6S,8S,9S,10S,13S,16S,17S)-11-ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate](/img/structure/B1253803.png)
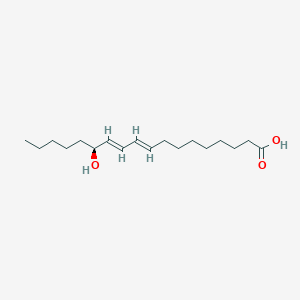
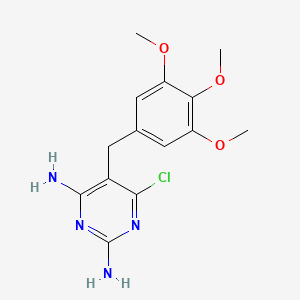
![(2R)-2-[(E)-3-[3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid](/img/structure/B1253808.png)
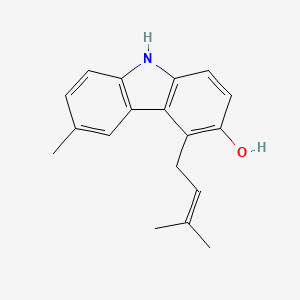
![N-butyl-N-methyl-4-[(2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)hydrazo]-4-oxobutanamide](/img/structure/B1253810.png)
